Acotiamide Impurity 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

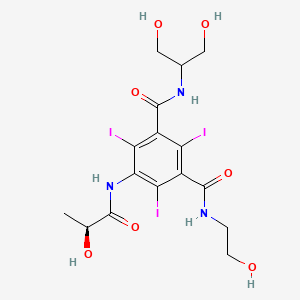

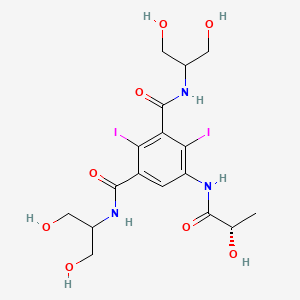

Acotiamide Impurity 7, also known as Ethyl 2-(2,3,6-trimethoxybenzamido)-4,5-dihydrothiazole-4-carboxylate, is a chemical compound with potential for scientific research . It is used for laboratory purposes only and not for use in humans or animals .

Synthesis Analysis

The synthesis of Acotiamide involves a series of reactions, purifications, and salt formations . The synthetic method of acotiamide hydrochloride hydrate involves protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with other compounds .Chemical Reactions Analysis

While specific chemical reactions involving Acotiamide Impurity 7 are not detailed in the sources, it’s important to note that impurities in chemical compounds can significantly impact the reactions they undergo .Aplicaciones Científicas De Investigación

Stability and Degradation Analysis

- Stability-Indicating Assay Method : A study by Thummar et al. (2017) developed a stability-indicating assay method for acotiamide, crucial for drug quality and regulatory approval. This method helps in understanding the stability and degradation behavior of acotiamide and its impurities under various conditions. They identified seven degradation products and one process-related impurity, which are crucial for ensuring the safety and efficacy of acotiamide in pharmaceutical products (Thummar et al., 2017).

Synthesis and Impurity Control

- Synthesis Process and Impurity Control : Fu et al. (2015) described a three-step synthesis of acotiamide, highlighting the process of controlling impurities during drug synthesis. Their method effectively removed major impurities, which is crucial for the development of high-quality pharmaceuticals (Fu et al., 2015).

Pharmacokinetics and Drug Efficacy

- Pharmacokinetics and Drug Efficacy Studies : Several studies have focused on the pharmacokinetics, drug efficacy, and potential therapeutic applications of acotiamide. These include studies on its effects on gastric motility and esophageal function, as well as its role as a prokinetic agent in functional dyspepsia. For instance, studies by Yamashita et al. (2015), Kawachi et al. (2011), Muta et al. (2016), and Seto et al. (2008) have contributed significantly to understanding the therapeutic potential and mechanism of action of acotiamide (Yamashita et al., 2015), (Kawachi et al., 2011), (Muta et al., 2016), (Seto et al., 2008).

Method Development for Drug Analysis

- Development of Analytical Methods : Research efforts like those of Pandya and Rajput (2018) have focused on developing and validating analytical methods for the estimation of acotiamide, including in the presence of its degradation products. Such methods are essential for quality control in pharmaceutical manufacturing (Pandya & Rajput, 2018).

Novel Applications in Disease Treatment

- Applications in Functional Dyspepsia and Gastrointestinal Disorders : Numerous studies have been conducted on the use of acotiamide in the treatment of functional dyspepsia and other gastrointestinal disorders. These studies explore its efficacy, safety, and mechanism of action, contributing to the development of novel therapeutic strategies for these conditions (Suzuki & Hibi, 2010), (Zai et al., 2014).

Safety And Hazards

Propiedades

Número CAS |

185105-13-9 |

|---|---|

Nombre del producto |

Acotiamide Impurity 7 |

Fórmula molecular |

C21H30N4O5S |

Peso molecular |

450.56 |

Apariencia |

Solid Powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)